molecular formula C14H21Cl2N3 B3085803 {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride CAS No. 1158317-15-7

{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride

Cat. No. B3085803
CAS RN: 1158317-15-7
M. Wt: 302.2
InChI Key: NDYUUOHCKZSMCK-UHFFFAOYSA-N
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Description

“{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1158317-15-7 . It has a molecular weight of 302.25 and its linear formula is C14 H19 N3 . 2 Cl H . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride” is 1S/C14H19N3.2ClH/c15-9-10-5-7-11 (8-6-10)14-16-12-3-1-2-4-13 (12)17-14;;/h1-4,10-11H,5-9,15H2, (H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have demonstrated promising anticancer properties. Researchers have synthesized various 2-phenylbenzimidazoles and evaluated their effects on cancer cell lines. Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance activity, while electron-withdrawing groups (like –NO₂ and –CF₃) decrease inhibition. Specific compounds, such as 2f and 2g, exhibit significant anticancer effects against lung (A549) and prostate (PC3) cancer cells .

Antibacterial Properties

Benzimidazole derivatives have been explored for their antibacterial potential. Researchers have synthesized 2-substituted-1H-benzimidazole derivatives and evaluated their antimicrobial activity against selected microbial species. These compounds may offer novel strategies for combating bacterial infections .

Therapeutic Applications Beyond Cancer

Beyond cancer, benzimidazole derivatives find applications in various therapeutic areas. Researchers have explored their potential as anti-inflammatory agents, and some commercially available drugs (e.g., osimertinib, navelbine, and vinblastine) are based on the benzimidazole skeleton .

Future Directions

As for the future directions, benzimidazole derivatives are an active area of research due to their wide range of biological properties . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . Therefore, “{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride” and similar compounds may have potential applications in medicinal chemistry.

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;;/h1-4,10-11H,5-9,15H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYUUOHCKZSMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride

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